4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
CAS No.:
Cat. No.: VC10024616
Molecular Formula: C20H13Cl3N4S
Molecular Weight: 447.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H13Cl3N4S |
|---|---|
| Molecular Weight | 447.8 g/mol |
| IUPAC Name | 4-[4-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C20H13Cl3N4S/c21-15-3-5-17(6-4-15)27-19(13-7-9-24-10-8-13)25-26-20(27)28-12-14-1-2-16(22)11-18(14)23/h1-11H,12H2 |
| Standard InChI Key | FHMCBAAFQVYMQL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4)Cl |
| Canonical SMILES | C1=CC(=CC=C1N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4)Cl |
Introduction
The compound 4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic molecule that incorporates several functional groups, including a pyridine ring, a 1,2,4-triazole ring, and a sulfanyl linkage. This compound is of interest due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties, which are common among triazole derivatives .
Synthesis Methods
The synthesis of such a compound typically involves multiple steps, including:
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Formation of the Triazole Ring: This often involves the reaction of thiosemicarbazides with aldehydes or ketones to form the triazole core .
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Introduction of the Chlorophenyl Group: This could be achieved through nucleophilic substitution reactions involving chlorinated precursors.
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Attachment of the Benzylsulfanyl Group: Alkylation reactions using benzyl halides would be used to introduce this moiety.
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Pyridine Ring Attachment: This might involve a coupling reaction to link the pyridine ring to the triazole core.
Biological Activities
Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer effects . The presence of the sulfanyl group and the chlorinated phenyl rings may enhance these properties by increasing lipophilicity and interacting with biological targets.
Research Findings
While specific research findings on 4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine are not available, similar compounds have shown promising activity against various cancer cell lines and microbial pathogens . Further studies would be needed to fully elucidate its biological profile.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 3,5-di(2-pyridyl)-1H-1,2,4-triazole | C12H9N5 | 223.23 g/mol | Not specified |
| 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide | C23H17Cl3N4OS | Not specified | Toxicity and skin irritation reported |
| 2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether | C18H13Cl3N2O2S | 427.7 g/mol | Not specified |
This table highlights the diversity of triazole and pyrimidine derivatives, emphasizing the need for specific studies on 4-{4-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine to understand its unique properties and activities.
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